Aculeacin A

Description

Properties

CAS No. |

58814-86-1 |

|---|---|

Molecular Formula |

C51H82N8O17 |

Molecular Weight |

1079.2 g/mol |

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |

InChI |

InChI=1S/C51H82N8O17/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-32-23-35(64)47(72)57-49(74)41-42(67)27(2)25-59(41)51(76)39(34(63)24-36(52)65)55-48(73)40(44(69)43(68)29-18-20-30(61)21-19-29)56-46(71)33-22-31(62)26-58(33)50(75)38(28(3)60)54-45(32)70/h18-21,27-28,31-35,38-44,47,60-64,67-69,72H,4-17,22-26H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 |

InChI Key |

FBCLKBXYZRAXNA-PDIPHZEPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O |

Synonyms |

aculeacina; aculeacins; ACULEACIN A FROM ASPERGILLUS ACULEATUS |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Activity of Aculeacin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aculeacin A is a lipopeptide antifungal antibiotic belonging to the echinocandin class. Isolated from the fungus Aspergillus aculeatus, it exerts its fungicidal activity by non-competitively inhibiting the β-(1→3)-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[1] This disruption of cell wall integrity leads to osmotic instability and cell death. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a summary of its biological activity and detailed protocols for relevant biochemical assays.

Chemical Structure and Physicochemical Properties

This compound is a cyclic hexapeptide with a long-chain fatty acid side chain (palmitic acid).[2][3] This amphiphilic nature is characteristic of the echinocandin family of antibiotics. The core peptide structure contains several non-proteinogenic amino acids, including hydroxyproline (B1673980) and threonine.[2]

There is some discrepancy in the reported molecular formula and weight in available literature and databases. More detailed chemical database entries suggest a molecular formula of C₅₁H₈₂N₈O₁₇, while some commercial suppliers list C₅₀H₈₁N₇O₁₆. For the purpose of this guide, the data from comprehensive databases will be prioritized.

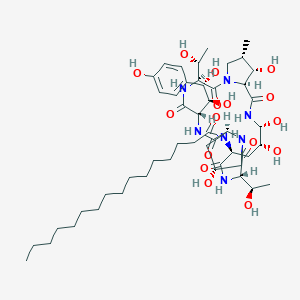

2D Chemical Structure of this compound

(SMILES string representation)

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅₁H₈₂N₈O₁₇ | N/A |

| Molecular Weight | 1079.26 g/mol | N/A |

| CAS Number | 58814-86-1 | |

| Appearance | White amorphous powder | [2] |

| Biological Source | Aspergillus aculeatus M-4214 | [2] |

| Solubility | Soluble in lower alcohols, DMSO. Sparingly soluble in water or other organic solvents. | [2] |

| Storage Temperature | -20°C |

Mechanism of Action

The primary molecular target of this compound is the enzyme β-(1→3)-D-glucan synthase.[1] This enzyme is an integral membrane protein complex responsible for polymerizing UDP-glucose into β-(1→3)-D-glucan, the primary structural polymer of the fungal cell wall. By inhibiting this enzyme, this compound depletes the cell wall of its main component, leading to a loss of structural integrity, osmotic instability, and ultimately, cell lysis. This mechanism is specific to fungi, as mammalian cells lack a cell wall, contributing to the selective toxicity of the compound.[1]

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound

Specific, comparative MIC values for this compound are not detailed in the searched literature. This table serves as a template for experimental data collection.

| Fungal Species | Strain ID | MIC (µg/mL) |

| Candida albicans | e.g., ATCC 90028 | Data not available |

| Candida glabrata | e.g., ATCC 90030 | Data not available |

| Aspergillus fumigatus | e.g., ATCC 204305 | Data not available |

| Saccharomyces cerevisiae | e.g., ATCC 204508 | Data not available |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

A detailed, step-by-step protocol for the isolation of this compound is not fully elucidated in a single source. However, based on published literature, a general workflow can be described. The producing organism, Aspergillus aculeatus M-4214, is cultured via fermentation. The antibiotic is primarily isolated from the mycelial cake rather than the culture broth.[2][3]

-

Fermentation: Culture Aspergillus aculeatus M-4214 in a suitable medium (e.g., Malt extract agar) at 24°C.

-

Harvesting: Separate the mycelia from the culture broth by filtration.

-

Extraction: Extract the active compound from the mycelial cake using a suitable organic solvent, such as a lower alcohol.[2]

-

Purification: The crude extract is then subjected to multiple rounds of chromatographic purification. Techniques such as gel filtration chromatography are employed to isolate this compound from other related minor components (Aculeacins B, C, D, etc.).[3]

-

Characterization: The final purified compound is characterized by HPLC, amino acid analysis, and other spectroscopic methods.

Protocol 2: In Vitro β-(1→3)-D-Glucan Synthase Inhibition Assay

This protocol is a synthesized representation of standard methods used to measure the inhibition of β-(1→3)-D-glucan synthase activity.[1][4][5] It relies on measuring the incorporation of a radiolabeled glucose substrate into an acid-insoluble glucan polymer.

1. Preparation of Enzyme Extract (Microsomal Membranes):

-

Grow the target yeast (e.g., Candida albicans or Saccharomyces cerevisiae) in a suitable broth (e.g., YPAD) at 30°C to the exponential growth phase.[4]

-

Harvest cells by centrifugation.

-

Break the cells using a bead beater in a suitable lysis buffer to generate a cell extract.[4]

-

Prepare a crude microsomal membrane fraction, which contains the glucan synthase complex, by differential centrifugation. Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C.

2. Glucan Synthase Reaction:

-

In a microtiter plate or microcentrifuge tube, prepare the reaction mixture. The final volume is typically 40-100 µL.

-

Reaction Buffer Components: 75 mM Tris-HCl (pH 7.5), 20 µM GTP-γ-S (activator), 0.75% Bovine Serum Albumin (BSA), and the test compound (this compound) at various concentrations (typically diluted in DMSO).[5]

-

Add the prepared enzyme extract to the reaction buffer and pre-incubate.

-

Initiate the reaction by adding the substrate mixture: UDP-D-[¹⁴C]glucose (e.g., 0.6 mM final concentration).[1]

-

Incubate the reaction at 30°C or room temperature for 60-90 minutes.[1][5]

3. Quenching and Product Collection:

-

Stop the reaction by adding an equal volume of 10-20% Trichloroacetic Acid (TCA).[4]

-

Incubate on ice to allow the glucan polymer to precipitate.

-

Collect the acid-insoluble glucan product by filtering the mixture through a glass fiber filter disc.

-

Wash the filter disc multiple times with water or ethanol (B145695) to remove unreacted, soluble UDP-[¹⁴C]glucose.

4. Quantification:

-

Dry the filter disc.

-

Place the disc in a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

The level of radioactivity is directly proportional to the activity of the β-(1→3)-D-glucan synthase. The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces the enzyme activity by 50% compared to a no-drug control.[4]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Studies on aculeacin. I. Isolation and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Aculeacin A: A Technical Guide to its Discovery and Antifungal Properties

A comprehensive overview of the discovery, mechanism of action, and production of the potent antifungal agent, Aculeacin A, from Aspergillus aculeatus. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent antifungal antibiotic belonging to the lipopeptide family, first isolated from the fungus Aspergillus aculeatus M-4214.[1] It exhibits significant activity against a range of pathogenic yeasts and molds, making it a subject of interest in the development of new antifungal therapies. This technical guide provides an in-depth exploration of the discovery of this compound, its mechanism of action, its antifungal spectrum, and the methodologies for its production and isolation.

Antifungal Activity of this compound

This compound demonstrates a narrow but potent spectrum of antifungal activity, primarily targeting yeasts. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. This compound is particularly effective against various species of Candida and Torulopsis. A paradoxical relationship has been observed between its concentration and fungicidal activity, with the greatest lethal effect observed at concentrations ranging from 0.08 to 1.25 µg/mL; higher concentrations can lead to a reduced lethal effect.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida species | ≤ 0.31 | [2] |

| Torulopsis species | ≤ 0.31 | [2] |

| Cryptococcus neoformans | Inactive | [2] |

| Filamentous and dimorphic fungi | Inactive | [2] |

Table 1: Antifungal Spectrum of this compound

Mechanism of Action: Targeting the Fungal Cell Wall

The primary mode of action of this compound is the inhibition of fungal cell wall synthesis. Specifically, it targets and inhibits the enzyme β-(1,3)-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to cell lysis and death, particularly in growing yeast cells. This targeted action on a uniquely fungal structure contributes to its selective toxicity.

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits β-(1,3)-glucan synthase, disrupting fungal cell wall synthesis and leading to cell lysis.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, its lipopeptide structure strongly suggests that it is synthesized by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, multi-domain enzymes that assemble peptides from amino acid precursors without the use of ribosomes. The biosynthesis of other secondary metabolites in Aspergillus aculeatus, such as the diketopiperazine aspkyncin, has been shown to involve an NRPS.[3] It is hypothesized that a specific NRPS gene cluster in the Aspergillus aculeatus genome is responsible for the assembly of the peptide core of this compound, which is then lipidated with a fatty acid moiety. Further genomic and transcriptomic analyses are required to identify and characterize the specific gene cluster responsible for this compound biosynthesis.

References

An In-Depth Technical Guide to the Biosynthesis of Aculeacin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculeacin A is a potent antifungal lipopeptide belonging to the echinocandin class of natural products. These compounds inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, making them a critical tool in combating fungal infections. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, produced by the filamentous fungus Aspergillus aculeatus. Drawing on genomic data and comparative analysis with the well-characterized echinocandin B biosynthetic pathway, this document outlines the putative genetic and enzymatic machinery responsible for the assembly of this complex molecule. It includes the nonribosomal peptide synthetase (NRPS) core, the incorporation of non-proteinogenic amino acids, the attachment of the lipid side chain, and subsequent tailoring reactions. Detailed experimental protocols for key analytical techniques are provided, along with a structured presentation of the available quantitative data to support further research and development in this area.

Introduction

This compound, first isolated from Aspergillus aculeatus M-4214, is a cyclic hexapeptide with a palmitic acid side chain.[1] Like other echinocandins, its mode of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, leading to fungal cell wall instability and lysis.[2] The unique structural features of this compound, including hydroxylated amino acid residues, contribute to its antifungal activity. Understanding its biosynthesis is crucial for the potential bioengineering of novel derivatives with improved pharmacological properties. The genome of Aspergillus aculeatus ATCC 16872, a known producer of this compound, has been sequenced, providing the foundation for elucidating its biosynthetic pathway through genomic analysis and homology modeling with other known echinocandin gene clusters.[3][4][5]

The this compound Biosynthetic Gene Cluster

While the this compound biosynthetic gene cluster in Aspergillus aculeatus has not been explicitly characterized in a dedicated publication, a putative cluster can be identified through homology to the well-studied echinocandin B biosynthetic gene cluster from Aspergillus pachycristatus. This homologous cluster in A. aculeatus likely contains all the necessary enzymatic machinery for this compound synthesis. The core of this cluster is predicted to be a multi-modular nonribosomal peptide synthetase (NRPS). Fungal NRPSs are large, multi-domain enzymes that assemble peptides in an assembly-line fashion, independent of ribosomes.[6][7]

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster in Aspergillus aculeatus

| Putative Gene (Homolog from Echinocandin B cluster) | Proposed Function | Substrate/Product |

| acuA (ecnA) | Nonribosomal Peptide Synthetase (NRPS) | Amino acids, Peptidyl-T domain intermediates |

| acuI (ecnI) | Fatty Acyl-AMP Ligase | Palmitic acid, ATP, AMP |

| acuG (ecnG) | Oxygenase | Amino acid precursors |

| acuH (ecnH) | Oxygenase | Amino acid precursors |

| acuK (ecnK) | Oxygenase | Amino acid precursors |

| htyA-F (Homologs) | Homotyrosine biosynthesis and modification | Precursors for homotyrosine |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: initiation with a fatty acid side chain, elongation of the peptide core by the NRPS, and post-assembly modifications.

Initiation: The Lipid Side Chain

The biosynthesis is initiated by the activation of palmitic acid, which forms the N-terminal acyl side chain of this compound. This activation is catalyzed by a putative fatty acyl-AMP ligase, homologous to EcdI in the echinocandin B pathway. This enzyme activates palmitic acid to palmitoyl-AMP, which is then transferred to the first module of the NRPS.

Elongation: The NRPS Assembly Line

The core of the this compound molecule is a cyclic hexapeptide assembled by a large, multi-modular NRPS, herein designated as AcuA. Each module of the NRPS is responsible for the incorporation of a specific amino acid. A typical NRPS module consists of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the previous module.

The sequence of modules on the NRPS dictates the sequence of amino acids in the final peptide. For this compound, the NRPS is predicted to have six modules, corresponding to the six amino acids in its core structure. Some of these amino acids are non-proteinogenic and require tailoring enzymes for their synthesis prior to incorporation.

Tailoring Reactions: Hydroxylation and Cyclization

The final structure of this compound features several hydroxylated amino acid residues. These hydroxylations are carried out by a series of oxygenases, likely cytochrome P450 monooxygenases and other iron-dependent oxygenases, encoded within the gene cluster. These tailoring enzymes modify the amino acid precursors or the peptide backbone.

Following the assembly of the linear lipopeptide, a terminal thioesterase (TE) domain, typically located at the C-terminus of the final NRPS module, catalyzes the release and cyclization of the peptide to form the mature this compound molecule.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the modular organization of the NRPS involved.

Caption: Proposed biosynthetic pathway of this compound.

Caption: General architecture of two adjacent NRPS modules.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Cluster Identification and Annotation

-

Objective: To identify and annotate the putative this compound biosynthetic gene cluster in Aspergillus aculeatus ATCC 16872.

-

Procedure:

-

Obtain the genomic sequence of A. aculeatus ATCC 16872 from a public database (e.g., NCBI).

-

Perform a BLAST search using the sequences of known echinocandin biosynthetic genes (e.g., ecnA, ecnI from A. pachycristatus) as queries against the A. aculeatus genome.

-

Identify a contiguous genomic region containing homologs to the query genes.

-

Use bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict the boundaries and gene content of the secondary metabolite cluster.

-

Manually annotate the open reading frames (ORFs) within the predicted cluster based on homology to genes with known functions.

-

Gene Inactivation and Heterologous Expression

-

Objective: To confirm the involvement of the identified gene cluster in this compound biosynthesis.

-

Procedure for Gene Inactivation:

-

Construct a gene deletion cassette for a key gene in the cluster (e.g., the NRPS gene acuA) containing a selectable marker (e.g., hygromycin resistance).

-

Transform A. aculeatus protoplasts with the deletion cassette.

-

Select for transformants on appropriate media.

-

Confirm gene replacement by PCR and Southern blot analysis.

-

Analyze the metabolite profile of the mutant strain by HPLC-MS to confirm the abolishment of this compound production.

-

-

Procedure for Heterologous Expression:

-

Clone the entire putative this compound gene cluster into a suitable fungal expression vector.

-

Transform a heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which does not produce echinocandins.

-

Cultivate the transformed strain under conditions conducive to secondary metabolite production.

-

Analyze the culture broth and mycelial extracts for the production of this compound using HPLC-MS.

-

In Vitro Characterization of NRPS Adenylation Domain Specificity

-

Objective: To determine the amino acid substrate specificity of the A-domains within the AcuA NRPS.

-

Procedure:

-

Clone and express individual A-domains or A-T didomains in E. coli.

-

Purify the recombinant proteins using affinity chromatography.

-

Perform ATP-PPi exchange assays in the presence of various proteinogenic and non-proteinogenic amino acids.

-

The assay mixture should contain the purified enzyme, the amino acid substrate, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

-

Measure the incorporation of [³²P]PPi into ATP, which indicates amino acid activation.

-

Determine the kinetic parameters (Km and kcat) for the preferred amino acid substrates.

-

Quantitative Data

Currently, there is a lack of specific published quantitative data for the enzymes involved in the this compound biosynthetic pathway. However, data from the closely related echinocandin B pathway can serve as a valuable reference point.

Table 2: Exemplary Quantitative Data from Echinocandin B Biosynthesis (for comparative purposes)

| Enzyme/Process | Parameter | Value | Organism/Conditions |

| EcdI (Fatty Acyl-AMP Ligase) | Km for linoleic acid | ~10 µM | In vitro assay |

| EcdA (NRPS) A-domain 1 | Preferred substrate | L-Ornithine | ATP-PPi exchange assay |

| Proline Hydroxylase (HtyE) | Km for L-proline | ~0.5 mM | In vitro assay |

| Echinocandin B Production | Titer | > 2 g/L | Engineered A. pachycristatus |

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus aculeatus is proposed to follow a conserved pathway analogous to that of other echinocandins, centered around a multi-modular NRPS. While the specific gene cluster has been putatively identified through genomic homology, its definitive characterization through gene inactivation and heterologous expression is a critical next step. Further biochemical studies on the individual enzymes, particularly the NRPS and tailoring oxygenases, will provide a deeper understanding of the catalytic mechanisms and substrate specificities. This knowledge will be invaluable for future synthetic biology efforts aimed at producing novel echinocandin derivatives with enhanced antifungal activity, improved pharmacokinetic properties, and a broader spectrum of action. The experimental protocols outlined in this guide provide a roadmap for researchers to further unravel the intricacies of this compound biosynthesis.

References

- 1. Antifungal Activity of Lipopeptides From Bacillus XT1 CECT 8661 Against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aspergillus aculeatus ATCC 16872 genome assembly Aspac1 - NCBI - NLM [ncbi.nlm.nih.gov]

- 4. Aspergillus_aculeatus_atcc_16872_gca_001890905 - Ensembl Genomes 62 [fungi.ensembl.org]

- 5. genome.jgi.doe.gov [genome.jgi.doe.gov]

- 6. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 7. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Aculeacin A: A Technical Guide to its Action on Fungal Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A, a member of the echinocandin family of lipopeptide antibiotics, represents a significant class of antifungal agents that target the fungal cell wall—a structure essential for fungal viability and absent in mammalian cells, making it an attractive target for selective toxicity.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular target, the downstream consequences on cell wall integrity, and the cellular signaling pathways that are subsequently activated. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in mycology and antifungal drug development.

Primary Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The principal target of this compound is the enzyme β-(1,3)-D-glucan synthase, an integral membrane protein complex responsible for the synthesis of β-(1,3)-glucan, a major structural polymer of the fungal cell wall.[4][5][6] this compound acts as a non-competitive inhibitor of this enzyme.[1][7] This inhibition disrupts the production of β-(1,3)-glucan, leading to a cascade of events that compromise the structural integrity of the fungal cell wall.[4][8]

The inhibition of β-(1,3)-glucan synthase by this compound is highly selective. Studies have shown that at concentrations that significantly inhibit glucan synthesis, there is no corresponding inhibition of chitin (B13524) synthase or mannan (B1593421) synthase, two other key enzymes involved in fungal cell wall biosynthesis.[9] This specificity underscores the targeted nature of this compound's antifungal activity.

Visualizing the Mechanism of Action

The following diagram illustrates the direct inhibitory effect of this compound on the β-(1,3)-D-glucan synthesis pathway.

Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound.

Consequences for the Fungal Cell Wall

The depletion of β-(1,3)-glucan has profound consequences for the fungal cell, leading to a number of observable phenotypic changes:

-

Osmotic Fragility: The reduced glucan content results in a weakened cell wall that is unable to withstand internal turgor pressure, leading to osmotic fragility.[4] In hypotonic environments, this leads to cell lysis, particularly at the tips of growing buds where the cell wall is actively being remodeled.[8]

-

Morphological Aberrations: Treatment with this compound induces dramatic changes in fungal cell morphology. These include the formation of large cell aggregates, the appearance of abnormally large and swollen cells, and distorted, wrinkled, or collapsed cells.[4][10] Electron microscopy studies have revealed derangement of the layered structure of the cell wall and incomplete septum formation during cell division.[9][11]

-

Paradoxical Dose-Response Effect: A notable characteristic of this compound and other echinocandins is the "paradoxical effect" or "Eagle effect," where the fungicidal activity is greatest at a specific concentration range and is reduced at higher concentrations.[2][4] This phenomenon is thought to be linked to the activation of cell wall stress response pathways at high drug concentrations, leading to a compensatory increase in chitin synthesis that partially restores cell wall integrity.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the antifungal activity of this compound.

Table 1: In Vitro Susceptibility of Fungal Species to this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

| Candida spp. (majority of 31 strains) | ≤ 0.31 | [2] |

| Torulopsis spp. (majority of 31 strains) | ≤ 0.31 | [2] |

| Cryptococcus neoformans | Inactive | [2] |

| Filamentous and dimorphic fungi | Inactive | [2] |

Table 2: Effective Concentrations of this compound against Candida albicans

| Parameter | Concentration (µg/mL) | Effect | Reference(s) |

| Optimal Lethal Concentration | 0.08 - 1.25 | Greatest fungicidal activity | [2][4] |

| Optimally Active Concentration for Morphological Changes | 0.31 | Induces significant morphological alterations | [9] |

Table 3: Comparative IC50 Values for β-(1,3)-D-Glucan Synthase Inhibition

Direct IC50 values for this compound are not consistently reported in the literature, with some studies indicating that inhibition in certain species like Saccharomyces cerevisiae only occurs at very high concentrations. The table below provides comparative data for other echinocandins to contextualize the expected inhibitory potency.

| Echinocandin | Fungal Species | IC50 (ng/mL) | Reference(s) |

| Caspofungin | Candida albicans (wild-type) | 0.1 - 1.0 | [4] |

| Micafungin | Candida albicans (wild-type) | 0.1 - 1.0 | [4] |

| Anidulafungin | Candida albicans (wild-type) | 0.1 - 1.0 | [4] |

Fungal Stress Response Signaling Pathways

The inhibition of cell wall synthesis by this compound is a significant stressor that triggers a compensatory response mediated by conserved signaling pathways. This response is crucial for fungal survival and is linked to the paradoxical effect.

Key Signaling Cascades

Three primary signaling pathways are activated in response to the cell wall damage induced by echinocandins:

-

Cell Wall Integrity (CWI) Pathway: This is a MAP kinase cascade that senses cell wall stress. A key event is the activation of the Rho1 GTPase, which is also a regulatory subunit of the β-(1,3)-glucan synthase. Rho1 then activates Protein Kinase C (PKC), initiating a phosphorylation cascade that ultimately leads to the activation of transcription factors that upregulate the expression of cell wall-related genes, including chitin synthases.[8][10]

-

High Osmolarity Glycerol (HOG) Pathway: This MAP kinase pathway, primarily known for its role in responding to osmotic stress, is also activated by cell wall damage and contributes to the compensatory response.[8]

-

Calcineurin Pathway: This calcium-dependent signaling pathway plays a critical role in the upregulation of chitin synthesis in response to echinocandin-induced stress. The activation of the calcineurin phosphatase leads to the dephosphorylation and nuclear translocation of the transcription factor Crz1, which in turn activates the expression of chitin synthase genes.[8]

The convergence of these pathways on the upregulation of chitin synthesis represents a key adaptive mechanism. The increased production of chitin, a polymer of N-acetylglucosamine, helps to reinforce the weakened cell wall, partially compensating for the lack of β-(1,3)-glucan.

Visualizing the Cell Wall Stress Response

The following diagram illustrates the signaling pathways activated in response to this compound-induced cell wall stress.

Caption: Fungal cell wall stress response to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

β-(1,3)-D-Glucan Synthase Activity Assay (Radioactive Method)

This assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]-glucose into β-(1,3)-glucan.

Materials:

-

Fungal cell culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

-

Glass beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA)

-

UDP-[¹⁴C]-glucose

-

This compound stock solution

-

10% Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Enzyme Preparation:

-

Harvest fungal cells in the logarithmic growth phase by centrifugation.

-

Wash the cells with lysis buffer.

-

Resuspend the cell pellet in lysis buffer and disrupt the cells by vortexing with glass beads.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Collect the supernatant and centrifuge at a high speed to pellet the membrane fraction.

-

Resuspend the membrane pellet in a minimal volume of lysis buffer. This is the crude enzyme preparation.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing assay buffer, the enzyme preparation, and various concentrations of this compound (or a solvent control).

-

Pre-incubate the mixtures at 30°C for 5-10 minutes.

-

Initiate the reaction by adding UDP-[¹⁴C]-glucose.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

-

Quantification:

-

Filter the reaction mixtures through glass fiber filters to capture the insoluble [¹⁴C]-glucan.

-

Wash the filters sequentially with 10% TCA and ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity as the amount of [¹⁴C]-glucose incorporated into glucan per unit time per amount of protein.

-

Analysis of Fungal Cell Wall Composition

This method quantifies the monosaccharide components of the cell wall after acid hydrolysis.

Materials:

-

Fungal cell culture

-

Sulfuric acid (72% and 2 M)

-

Internal standard (e.g., inositol)

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

-

Monosaccharide standards (glucose, mannose, glucosamine)

Procedure:

-

Cell Wall Isolation:

-

Harvest fungal cells and wash them with water.

-

Disrupt the cells mechanically (e.g., with glass beads) in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell walls.

-

Wash the cell wall pellet extensively with water and lyophilize.

-

-

Acid Hydrolysis:

-

Accurately weigh the lyophilized cell wall material.

-

Add 72% sulfuric acid and incubate at room temperature for 2-3 hours with occasional vortexing.

-

Dilute the acid to 2 M with deionized water.

-

Autoclave the samples for 1 hour at 121°C.

-

Neutralize the hydrolysate with BaCO₃ or another suitable base.

-

Centrifuge to remove the precipitate.

-

-

Chromatographic Analysis:

-

Add an internal standard to the supernatant.

-

Analyze the monosaccharides (glucose from glucan, mannose from mannan, and glucosamine (B1671600) from chitin) using an HPAEC-PAD system with a suitable column (e.g., CarboPac PA10).

-

Quantify the monosaccharides by comparing their peak areas to those of the standards.

-

Electron Microscopy of Fungal Cells

This protocol provides a general workflow for preparing fungal cells for Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe morphological changes.[6][11]

Materials:

-

Fungal cell culture

-

This compound

-

Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide in phosphate buffer)

-

Dehydration series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%)

-

For SEM: Critical point dryer, sputter coater, SEM stubs

-

For TEM: Resin (e.g., Spurr's or Epon), ultramicrotome, TEM grids

Procedure:

-

Cell Culture and Treatment:

-

Grow fungal cells to the mid-logarithmic phase.

-

Treat the cells with the desired concentration of this compound for a specified time. Include an untreated control.

-

-

Fixation:

-

Harvest the cells by gentle centrifugation.

-

Fix the cells with the primary fixative for several hours at 4°C.

-

Wash the cells with buffer.

-

Post-fix with the secondary fixative for 1-2 hours at 4°C.

-

Wash the cells again with buffer.

-

-

Dehydration:

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

-

Sample Processing for SEM:

-

Perform critical point drying to remove the ethanol without causing cell collapse.

-

Mount the dried cells onto SEM stubs.

-

Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold or palladium).

-

Image the samples in an SEM.

-

-

Sample Processing for TEM:

-

Infiltrate the dehydrated samples with resin through a series of resin/ethanol mixtures.

-

Embed the samples in pure resin and polymerize at high temperature.

-

Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

-

Mount the sections on TEM grids.

-

Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

Image the sections in a TEM.

-

Visualizing the Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Experimental workflow for this compound mechanism of action studies.

Conclusion

This compound exerts its antifungal effect through a highly specific mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This targeted disruption of a critical component of the fungal cell wall leads to osmotic instability, profound morphological changes, and ultimately, cell death. The fungus, in turn, activates a complex network of stress response signaling pathways in an attempt to compensate for the cell wall damage, primarily by upregulating chitin synthesis. A thorough understanding of this intricate interplay between drug action and cellular response, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of new and improved antifungal therapies and for developing strategies to overcome potential resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Compartmental Pharmacokinetics of the Antifungal Echinocandin Caspofungin (MK-0991) in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 9. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Echinocandin - Wikipedia [en.wikipedia.org]

Aculeacin A's Antifungal Spectrum Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculeacin A, a lipopeptide antibiotic belonging to the echinocandin class, demonstrates potent in vitro activity against a range of fungal pathogens, most notably Candida species. Its mechanism of action involves the specific, non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and subsequent cell lysis, conferring a fungicidal effect against susceptible yeasts. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound against clinically relevant Candida species, details the experimental protocols for its evaluation, and illustrates the underlying molecular pathways.

Quantitative Antifungal Spectrum of this compound

This compound exhibits a narrow but potent antifungal spectrum, with high activity against various Candida species. The majority of tested strains of Candida and Torulopsis have been found to be susceptible to this compound at a concentration of 0.31 µg/mL or less[1]. The fungicidal activity of this compound is most pronounced within a specific concentration range, a phenomenon known as the paradoxical effect or "Eagle effect."

Minimum Inhibitory Concentrations (MICs)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For this compound, MIC values are influenced by factors such as inoculum size and the presence of serum, which can lead to increased MICs[1].

| Candida Species | Number of Strains Tested | MIC Range (µg/mL) | Reference |

| Candida spp. (various) | 31 | ≤ 0.31 for the majority | [1] |

| Candida albicans | Multiple | General susceptibility at ≤ 0.31 | [1] |

| Candida parapsilosis | Not specified | Comparable to C. albicans | [2] |

| Candida tropicalis | Not specified | Generally susceptible | |

| Candida glabrata | Not specified | Generally susceptible | |

| Candida krusei | Not specified | Generally susceptible |

Note: Specific, comparative MIC data for this compound across a wide range of Candida species is limited in publicly available literature. The values presented reflect the general susceptibility noted in foundational studies.

Minimum Fungicidal Concentrations (MFCs)

The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. This compound is fungicidal against growing Candida albicans cells[1]. A paradoxical dose-response relationship has been observed, where the most potent fungicidal activity occurs at concentrations between 0.08 to 1.25 µg/mL.[3] Increasing the concentration beyond this range can lead to a reduction in its lethal effect[1][3].

| Candida Species | Optimal Fungicidal Concentration Range (µg/mL) | Reference |

| Candida albicans | 0.08 - 1.25 | [3] |

| Sensitive Yeasts | 0.08 - 0.31 | [1] |

Mechanism of Action and Signaling Pathways

This compound's primary target is the fungal cell wall. By inhibiting β-(1,3)-D-glucan synthase, it disrupts the synthesis of β-(1,3)-glucan, a critical structural polymer of the cell wall. This leads to a weakened cell wall, making the cell susceptible to osmotic lysis.

In response to the cell wall stress induced by this compound, Candida species activate compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) pathway. This pathway attempts to remodel the cell wall, often by increasing chitin (B13524) synthesis. The calcineurin signaling pathway also plays a role in mediating the cellular response to echinocandin-induced stress.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

References

- 1. In vitro studies of this compound, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-671,329, a new antifungal agent. III. In vitro activity, toxicity and efficacy in comparison to aculeacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of antifungal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Aculeacin A: A Technical Guide to a Potent Beta-1,3-Glucan Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A is a lipopeptide antifungal agent first isolated from Aspergillus aculeatus.[1][2] It belongs to a class of antibiotics that exhibit a relatively narrow but potent spectrum of activity, primarily against yeasts.[3] The primary mechanism of action of this compound is the inhibition of beta-1,3-glucan synthase, a crucial enzyme responsible for the synthesis of beta-1,3-glucan, an essential structural component of the fungal cell wall.[3][4] This inhibition leads to a weakened cell wall, osmotic fragility, and ultimately, cell lysis.[3][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a complex molecule composed of a cyclic hexapeptide with a long-chain fatty acid side chain, identified as palmitic acid.[1]

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 58814-86-1 |

| Molecular Formula | C₅₁H₈₂N₈O₁₇ |

| Molecular Weight | 1079.26 g/mol |

| Appearance | White amorphous powder |

| Solubility | Soluble in lower alcohols; sparingly soluble in water and other organic solvents |

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the beta-1,3-glucan synthase enzyme complex.[6] This enzyme is located in the fungal plasma membrane and catalyzes the polymerization of UDP-glucose into linear beta-1,3-glucan chains, which are then extruded into the periplasmic space to be incorporated into the cell wall.[7]

By inhibiting this enzyme, this compound disrupts the synthesis of the primary structural polymer of the fungal cell wall.[4] This leads to a number of downstream effects:

-

Weakened Cell Wall: The reduction in beta-1,3-glucan content compromises the structural integrity of the cell wall.[1]

-

Osmotic Instability: The weakened cell wall is unable to withstand the internal turgor pressure of the fungal cell, leading to osmotic fragility.[3]

-

Cell Lysis: In a hypotonic environment, the osmotically fragile cells swell and eventually lyse, resulting in cell death.[5]

-

Morphological Aberrations: Sub-lethal concentrations of this compound can cause significant morphological changes, including the formation of aberrant, swollen cells and cell aggregates.[3]

Fungal Cell Wall Integrity Pathway Activation

Inhibition of beta-1,3-glucan synthase by agents like this compound induces significant stress on the fungal cell wall. This stress triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway.[5][8] The CWI pathway is a conserved signaling cascade that helps the cell to cope with cell wall damage by upregulating the expression of genes involved in cell wall synthesis and remodeling, including chitin (B13524) synthases.[5][9] This can sometimes lead to a phenomenon known as the "paradoxical effect" or "Eagle effect," where at very high concentrations of the drug, there is a paradoxical reduction in its fungicidal activity.[3][10] This is thought to be due to the robust activation of the CWI and other stress response pathways, such as the calcineurin pathway, leading to the synthesis of a more chitin-rich, albeit abnormal, cell wall that can partially compensate for the lack of beta-1,3-glucan.[10]

Quantitative Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀) for enzyme activity.

Table 2: In Vitro Antifungal Activity of this compound (MICs)

| Organism | Strain | MIC (µg/mL) | Reference |

| Candida albicans | Multiple clinical isolates | ≤0.31 | [3] |

| Candida tropicalis | F-129 | 0.05 | [11] |

| Candida and Torulopsis spp. | 31 strains | Majority ≤0.31 | [3] |

| Cryptococcus neoformans | Not specified | Inactive | [3] |

| Filamentous and Dimorphic Fungi | Various | Scarcely active or inactive | [3] |

Table 3: Inhibitory Activity of this compound against Beta-1,3-Glucan Synthase (IC₅₀)

| Organism | Enzyme Source | IC₅₀ | Reference |

| Saccharomyces cerevisiae | Cell-free extract | Not specified, but significant inhibition | [3] |

| Candida albicans | Cell-free extract | Not specified, but significant inhibition | [3] |

| Various Fungi | Not specified | Potency comparable to caffeic acid derivatives | [12] |

Note: Specific IC₅₀ values for this compound are not consistently reported in the literature, with many studies describing its potent inhibitory activity qualitatively.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.

Materials:

-

This compound

-

Sterile deionized water or DMSO (for stock solution)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal isolate (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline (0.85%)

-

Spectrophotometer or hemocytometer

-

Incubator (35-37°C)

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

-

Select several colonies and suspend them in sterile saline.

-

Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.

-

Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform serial two-fold dilutions of the drug in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations. A typical range for initial screening might be 0.03 to 16 µg/mL.

-

-

Plate Inoculation:

-

Add 100 µL of each two-fold drug dilution to the wells of a new 96-well plate.

-

Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.

-

Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative (sterility) control.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., ~50% or 100% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

-

Beta-1,3-Glucan Synthase Activity Assay

This protocol is a generalized method for measuring the in vitro inhibition of beta-1,3-glucan synthase.[13][14]

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

-

Glass beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 25% glycerol)

-

UDP-[¹⁴C]glucose (radiolabeled substrate)

-

GTPγS (a non-hydrolyzable GTP analog)

-

This compound (or other test inhibitor)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation (Membrane Fraction):

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with lysis buffer.

-

Resuspend cells in lysis buffer and lyse by vortexing with glass beads.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

Resuspend the membrane pellet in assay buffer. This is the enzyme source.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer, GTPγS, and the enzyme preparation in a microcentrifuge tube.

-

Add the test compound (this compound) at various concentrations. Include a no-drug control.

-

Pre-incubate for a short period (e.g., 5-10 minutes) at 30°C.

-

Initiate the reaction by adding UDP-[¹⁴C]glucose.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

Product Quantification:

-

Stop the reaction by adding cold TCA.

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-labeled glucan product.

-

Wash the filter with ethanol to remove unincorporated UDP-[¹⁴C]glucose.

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the no-drug control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound remains a significant tool for studying fungal cell wall biosynthesis and a lead compound in the development of new antifungal agents. Its specific inhibition of beta-1,3-glucan synthase provides a clear and targetable mechanism of action. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and other inhibitors of this essential fungal enzyme. The continued exploration of the intricacies of the fungal cell wall and its response to inhibitors like this compound will be pivotal in the ongoing search for novel and effective antifungal therapies.

References

- 1. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Studies on aculeacin. I. Isolation and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of antifungal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unmc.edu [unmc.edu]

- 12. Synthesis, anti-fungal and 1,3-β-D-glucan synthase inhibitory activities of caffeic and quinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

A Technical Guide to the Physical and Chemical Properties of Aculeacin A

Introduction

Aculeacin A is a lipopeptide antifungal antibiotic belonging to the echinocandin class.[1][2] Isolated from the fungus Aspergillus aculeatus, it has been a subject of interest in the field of antimicrobial research due to its potent and specific mechanism of action against a variety of pathogenic yeasts and molds.[1][3][4] This document provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is typically isolated as a white, amorphous powder.[3] Its solubility profile is characteristic of an amphiphilic molecule; it is soluble in lower alcohols such as methanol (B129727) and ethanol, as well as in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but is poorly soluble in water and most other organic solvents.[3][4][5]

Table 1: Physical and Chemical Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅₁H₈₂N₈O₁₇ | PubChem[1][6] |

| C₅₀H₈₁N₇O₁₆ | Sigma-Aldrich[4] | |

| Molecular Weight | 1079.26 g/mol | MedKoo[6] |

| 1079.2 g/mol | PubChem[1] | |

| 1036.22 g/mol | Sigma-Aldrich, DFC[4][7] | |

| Exact Mass | 1078.5798 Da | PubChem, MedKoo[1][6] |

| Appearance | White amorphous powder | Mizuno et al. (1977)[3] |

| CAS Number | 58814-86-1 | PubChem, Sigma-Aldrich[1][4] |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO (10 mg/mL).[4][5] Hardly soluble in water.[3] | Sigma-Aldrich, Mizuno et al. (1977)[3][4][5] |

Note: Discrepancies in molecular formula and weight may arise from different salt forms, hydration states, or variations in the lipophilic side chain reported by different suppliers and databases.

Chemical Structure and Spectroscopic Properties

This compound is a complex lipopeptide composed of a cyclic hexapeptide core attached to a long-chain fatty acid (palmitic acid).[1][3][8] Acid hydrolysis of this compound yields palmitic acid along with several amino acids, including threonine and hydroxyproline.[3][8] It is classified as a heterodetic cyclic peptide and is a member of the echinocandin family of antifungals.[1]

Table 2: Spectroscopic Characterization of this compound

| Technique | Description and Expected Data |

| ¹H and ¹³C NMR | Nuclear Magnetic Resonance spectroscopy would reveal the carbon-hydrogen framework. ¹H NMR signals would correspond to protons in the amino acid residues (alpha-protons, side chains) and the palmitic acid chain. ¹³C NMR would show distinct signals for carbonyl carbons, alpha-carbons, and carbons of the aromatic and aliphatic side chains, confirming the peptide and lipid components. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry provides the exact mass and molecular formula.[1][6] Tandem MS (MS/MS) would be used to sequence the peptide core by analyzing fragmentation patterns, confirming the amino acid sequence and the structure of the lipid side chain.[9][10] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for O-H and N-H stretching (around 3300 cm⁻¹), C-H stretching from the aliphatic chain (around 2900 cm⁻¹), and strong amide C=O stretching (around 1650 cm⁻¹), confirming its peptide nature. |

| UV-Vis Spectroscopy | Ultraviolet-Visible spectroscopy would likely show absorption maxima related to the peptide bonds and any chromophoric amino acid side chains, such as the 4-hydroxyphenyl group found in one of the residues.[1] |

Mechanism of Antifungal Action

The primary mode of action for this compound is the specific, non-competitive inhibition of the enzyme β-1,3-glucan synthase.[2][7][11][12] This enzyme is critical for the biosynthesis of β-1,3-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian cells, making it an excellent target for selective antifungal therapy.[13][14]

By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall.[4][13] This leads to osmotic instability and, ultimately, cell lysis, particularly in actively growing regions such as the tips of yeast buds.[13] This mechanism confers fungicidal activity against susceptible organisms like Candida albicans and Saccharomyces cerevisiae.[11][12][13] Interestingly, this compound can exhibit a paradoxical dose-response, where its lethal efficacy is greatest at moderate concentrations (e.g., 0.08 to 1.25 µg/ml for C. albicans) and is reduced at higher concentrations.[11][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a fungal strain is determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Methodology:

-

Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a growth medium like RPMI-1640.

-

Inoculum Preparation: Fungal colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a specified final concentration (e.g., 0.5–2.5 x 10³ CFU/mL).

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A drug-free well serves as a positive control for growth.

-

Incubation: The plate is incubated at 35°C for 24–48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete, or near-complete, inhibition of visible fungal growth compared to the control well.

In Vitro β-1,3-Glucan Synthase Activity Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of β-1,3-glucan synthase by quantifying the incorporation of radiolabeled glucose into glucan.[17]

Methodology:

-

Enzyme Preparation: A crude membrane fraction containing β-1,3-glucan synthase is prepared from fungal protoplasts or mycelia through homogenization and differential centrifugation.

-

Reaction Mixture: The reaction is set up in a buffer containing the membrane fraction, a substrate (radiolabeled UDP-[¹⁴C]-glucose), and varying concentrations of this compound. A control reaction without the inhibitor is run in parallel.

-

Enzymatic Reaction: The mixture is incubated at an optimal temperature (e.g., 30°C) to allow for the synthesis of glucan.

-

Product Isolation: The reaction is stopped, and the newly synthesized, insoluble ¹⁴C-labeled glucan polymer is separated from the soluble, unreacted UDP-[¹⁴C]-glucose by filtration (e.g., through a glass fiber filter).

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the enzyme's activity. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control.

References

- 1. This compound | C51H82N8O17 | CID 53297328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on aculeacin. I. Isolation and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Aspergillus aculeatus, = 95 HPLC 58814-86-1 [sigmaaldrich.com]

- 5. This compound from Aspergillus aculeatus, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. medkoo.com [medkoo.com]

- 7. discofinechem.com [discofinechem.com]

- 8. Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. STUDIES ON THE MECHANISM OF ANTIFUNGAL ACTION OF this compound [jstage.jst.go.jp]

- 12. Studies on the mechanism of antifungal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the mode of action of a new antifungal antibiotic, this compound: inhibition of cell wall synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Isolation and Characterization of Aculeacin A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and mechanism of action of Aculeacin A, a potent antifungal lipopeptide antibiotic, and its related analogs. The document details the experimental protocols for extraction and purification, methods for structural elucidation, and quantitative data on its biological activity.

Introduction

This compound is a cyclopeptide antibiotic containing a long-chain fatty acid, first isolated from the fungus Aspergillus aculeatus.[1][2][3] It belongs to the echinocandin family of antifungal agents, which are notable for their specific mechanism of action targeting the fungal cell wall.[4][5][6] this compound exhibits potent activity against various yeasts and molds, particularly Candida species, by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[7][8][9][10] This inhibition leads to osmotic instability and cell lysis.[7][8][9] The aculeacin complex produced by A. aculeatus includes several related compounds, designated as Aculeacins B, C, D, E, F, and G, which are structurally similar minor components.[11][12] This guide will explore the methodologies for isolating and characterizing these important antifungal compounds.

Isolation of this compound and Analogs

The production of Aculeacins is achieved through the fermentation of Aspergillus aculeatus M-4214.[1][13] The antibiotics are primarily located within the fungal mycelia, with smaller amounts found in the culture broth.[13] The isolation process involves separating the mycelia from the culture, followed by solvent extraction and subsequent purification steps.

Experimental Workflow for Isolation and Purification

The general workflow for isolating this compound and its analogs from Aspergillus aculeatus culture is depicted below.

Caption: Workflow for the isolation and purification of Aculeacins.

Characterization of this compound

Once isolated, this compound and its analogs are subjected to various analytical techniques to determine their physicochemical properties and structure.

Physicochemical Properties

This compound is an amorphous white powder.[1][3] Its solubility characteristics are a key aspect of its amphiphilic nature, being soluble in lower alcohols like methanol and ethanol, but poorly soluble in water and other organic solvents.[1][3]

| Property | Description | References |

| Appearance | White amorphous powder | [1][3] |

| Solubility | Soluble in lower alcohols (methanol, ethanol), DMF, DMSO. Hardly soluble in water. | [1][3] |

| Molecular Formula | C₅₀H₈₁N₇O₁₆ | |

| Molecular Weight | 1036.22 g/mol | |

| Biological Source | Aspergillus aculeatus | [1] |

Structural Characterization

Initial structural elucidation of the Aculeacin complex was performed through chemical degradation. Acid hydrolysis of this compound yields palmitic acid and several amino acids, including threonine and hydroxyproline.[1][3] This indicates a lipopeptide structure, where a fatty acid is linked to a peptide core. The minor components, Aculeacins B through G, also liberate palmitic acid upon hydrolysis and share common amino acid constituents, suggesting they are structural analogs of this compound.[11][12]

Modern characterization relies on a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for purification and to assess the purity of the isolated compounds.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation data for sequencing the peptide core and identifying the lipid side chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the complete structural elucidation of the molecule, including stereochemistry.

Mechanism of Action

This compound exerts its antifungal effect by specifically targeting the fungal cell wall.[7]

Inhibition of β-1,3-Glucan Synthase

The primary molecular target of this compound is the enzyme β-1,3-glucan synthase.[8][9][10] This enzyme is responsible for polymerizing UDP-glucose into β-1,3-glucan, the main structural polymer of the cell walls in many pathogenic fungi. By inhibiting this enzyme, this compound effectively halts cell wall construction.[8][9] This mode of action is highly specific to fungi, as mammalian cells lack a cell wall and, therefore, β-1,3-glucan synthase, contributing to the antibiotic's relatively low toxicity in mice.[1][3]

Signaling Pathway and Cellular Effect

The inhibition of glucan synthesis leads to a cascade of events culminating in fungal cell death.

Caption: Mechanism of action of this compound on the fungal cell wall.

The resulting weakened cell wall cannot withstand the internal osmotic pressure, especially in growing cells and at the tips of buds, leading to cell lysis and the release of intracellular contents.[7]

Antifungal Activity

This compound has a relatively narrow but potent antifungal spectrum, with high activity against yeasts.[2]

Spectrum of Activity

The antibiotic is most effective against Candida and Torulopsis species.[2] It demonstrates significantly less or no activity against other yeasts like Cryptococcus neoformans and filamentous or dimorphic fungi.[2] It has no reported antibacterial activity.[1][3] A peculiar characteristic of this compound is the paradoxical dose-response relationship observed with C. albicans, where the most potent fungicidal effect occurs at concentrations between 0.08 to 1.25 µg/ml; increasing the concentration above this range reduces its lethal effect.[2][8][9]

Minimum Inhibitory Concentration (MIC) Data

The MIC is a critical measure of an antibiotic's potency. The following table summarizes reported MIC values for this compound against various yeasts.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans (majority of strains) | ≤ 0.31 | [2] |

| Candida albicans (proliferating cultures) | 0.08 - 1.25 (optimal lethal range) | [8][9] |

| Torulopsis spp. (majority of strains) | ≤ 0.31 | [2] |

Note: MIC values can be influenced by inoculum size and the presence of serum, which tends to increase the MIC.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological characterization of this compound.

Protocol 1: Isolation and Extraction of Aculeacins

This protocol is a generalized procedure based on established methods for fungal metabolite extraction.[13][14]

-

Fermentation:

-

Prepare a suitable liquid seed medium and inoculate with a spore suspension or mature culture of Aspergillus aculeatus M-4214.[13][14]

-

Incubate the seed culture for 2-3 days under optimal temperature and agitation.

-

Transfer the seed culture (5-10% v/v) to a larger production medium.

-

Incubate the production culture under submerged aeration for the optimal production period.[13]

-

-

Harvesting:

-

Extraction:

-

Suspend the mycelial cake in a suitable organic solvent, such as methanol or ethyl acetate, at a ratio of approximately 1:10 (w/v).[14]

-

Agitate the suspension vigorously on a shaker at room temperature for 4-24 hours to ensure thorough extraction.[14]

-

Separate the solvent extract from the solid biomass residue by filtration.

-

-

Concentration:

-

Initial Purification:

-

The crude extract can be further purified using chromatographic techniques. A common first step is column chromatography using silica gel, followed by gel filtration chromatography (e.g., Sephadex LH-20) to separate the different Aculeacin analogs based on size and polarity.[12]

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antifungal agent.[15][16][17]

-

Preparation of Fungal Inoculum:

-

Subculture the yeast strain (e.g., Candida albicans) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.[17]

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[17]

-

Dilute this stock suspension in the appropriate test medium (e.g., RPMI-1640) to the final required working inoculum concentration.[17]

-

-

Preparation of Microtiter Plate:

-

Using a 96-well flat-bottom microtiter plate, add 100 µL of test medium to all wells except the first and last columns.

-

In the first column (e.g., column 12), add 200 µL of medium containing this compound at twice the highest desired test concentration.[15][16]

-

Perform twofold serial dilutions by transferring 100 µL from column 12 to column 11, mixing thoroughly, and repeating this process across the plate to column 2. Discard the final 100 µL from column 2.[15]

-

Column 1 will contain no drug and serve as the growth control. A separate well with uninoculated medium serves as a sterility control.[17]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well (from column 1 to 11), bringing the final volume to 200 µL.[17]

-

Seal the plate or place it in a humidified chamber and incubate at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the drug-free growth control well.[17]

-

Inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 492 nm or 600 nm) using a microplate reader.[15][17]

-

References

- 1. Studies on aculeacin. I. Isolation and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro studies of this compound, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on aculeacin. I. Isolation and characterization of this compound. | Semantic Scholar [semanticscholar.org]

- 4. Isolation and characterization of Saccharomyces cerevisiae mutants resistant to this compound [repositori.udl.cat]

- 5. Isolation and characterization of Saccharomyces cerevisiae mutants resistant to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositori.udl.cat [repositori.udl.cat]

- 7. On the mode of action of a new antifungal antibiotic, this compound: inhibition of cell wall synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STUDIES ON THE MECHANISM OF ANTIFUNGAL ACTION OF this compound [jstage.jst.go.jp]

- 9. Studies on the mechanism of antifungal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discofinechem.com [discofinechem.com]

- 11. Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G. | Semantic Scholar [semanticscholar.org]

- 12. Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US3978210A - Antibiotic aculeacins - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. en.bio-protocol.org [en.bio-protocol.org]

- 17. benchchem.com [benchchem.com]

Aculeacin A: A Technical Guide to a Potent β-Glucan Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculeacin A is a lipopeptide antifungal agent first isolated from the fungus Aspergillus aculeatus. As a member of the echinocandin family of antibiotics, its primary mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and subsequent cell lysis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

There is some discrepancy in the reported molecular weight and formula for this compound in the scientific literature and chemical databases. This guide presents the available data from various sources to provide a comprehensive overview. Researchers should be aware of these variations when conducting experiments.

| Property | Value (Source 1) | Value (Source 2) |

| Molecular Formula | C₅₀H₈₁N₇O₁₆ | C₅₁H₈₂N₈O₁₇ |

| Molecular Weight | 1036.22 g/mol | 1079.2 g/mol |

| CAS Number | 58814-86-1 | 58814-86-1 |

| Appearance | White amorphous powder[1] | Solid form |